Cetirizine - 83881-51-0

Cetirizine

Catalog Number: EVT-461732
CAS Number: 83881-51-0
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cetirizine is a second-generation H1-receptor antagonist [, , ]. It is a piperazine derivative, structurally related to hydroxyzine, and serves as the major circulating metabolite of hydroxyzine in humans []. Cetirizine exists as a racemic mixture, comprising levocetirizine (the active R-enantiomer) and dextrocetirizine [, , ]. Cetirizine is a zwitterion, possessing both acidic and basic functionalities within its molecular structure []. In scientific research, cetirizine serves as a model compound for understanding the properties and behavior of zwitterionic drugs, particularly those targeting peripheral targets [].

Future Directions
  • Elucidating the molecular mechanisms underlying its anti-inflammatory effects: While cetirizine's anti-inflammatory properties have been demonstrated in various studies, the precise molecular mechanisms responsible for these effects require further investigation [, , , , , ]. This would involve identifying specific cellular targets and signaling pathways modulated by cetirizine.
  • Investigating the potential therapeutic applications of cetirizine in other inflammatory conditions: Given cetirizine's well-documented anti-inflammatory properties, it holds promise as a potential therapeutic agent for other inflammatory diseases beyond allergic rhinitis and urticaria [, , ]. Research exploring its efficacy and safety in conditions like asthma, atopic dermatitis, and inflammatory bowel disease could open new avenues for therapeutic intervention.
  • Developing novel drug delivery systems for cetirizine: Research focusing on optimizing cetirizine's delivery to target tissues could enhance its efficacy and minimize potential side effects [, ]. This could involve developing novel formulations like sustained-release preparations or targeted drug delivery systems.
Source

Cetirizine is synthesized from hydroxyzine, a first-generation antihistamine. The compound is derived from piperazine and has a structure that allows it to effectively block histamine receptors. It is available in various formulations, including tablets, syrup, and chewable forms.

Classification

Cetirizine belongs to the class of medications known as antihistamines. More specifically, it is classified as a selective H1 receptor antagonist. This classification is significant because it highlights its mechanism of action, which primarily involves blocking the effects of histamine in the body.

Synthesis Analysis

Methods

The synthesis of cetirizine typically involves several key steps. One common method begins with the reaction of 4-chlorobenzhydryl chloride with hydroxyethyl piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with sodium monochloroacetate to yield cetirizine.

Technical Details

  1. Starting Materials: The primary starting materials include 4-chlorobenzhydryl chloride and hydroxyethyl piperazine.
  2. Reaction Conditions: The reaction is conducted in an organic solvent at temperatures ranging from 40°C to 60°C, using a catalyst such as sodium iodide.
  3. Purification: Following synthesis, cetirizine is typically purified using recrystallization techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

Cetirizine has a complex molecular structure characterized by its dual aromatic rings and piperazine moiety. Its chemical formula is C21H25ClN2O3C_{21}H_{25}ClN_2O_3 and it has a molecular weight of approximately 388.89 g/mol.

Data

  • Molecular Formula: C21H25ClN2O3C_{21}H_{25}ClN_2O_3
  • Molecular Weight: 388.89 g/mol
  • Melting Point: 212°C - 214°C

The structural representation shows the arrangement of atoms within the molecule, emphasizing the functional groups responsible for its pharmacological activity.

Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of cetirizine include:

  1. Formation of Intermediate: The reaction between 4-chlorobenzhydryl chloride and hydroxyethyl piperazine forms the intermediate compound.
  2. Final Product Formation: The intermediate undergoes further reactions with sodium monochloroacetate to yield cetirizine dihydrochloride.

Technical Details

  • The reaction mechanism involves nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon in the benzyl chloride.
  • Isolation of impurities during synthesis can be managed by employing high-performance liquid chromatography (HPLC) for purification and characterization.
Mechanism of Action

Process

Cetirizine exerts its effects by selectively blocking the H1 histamine receptors located on various cells throughout the body. By inhibiting these receptors, cetirizine prevents histamine from binding and exerting its effects, which include vasodilation and increased vascular permeability.

Data

  • Onset of Action: Cetirizine typically begins working within one hour after administration.
  • Duration of Action: Its effects can last up to 24 hours, making it suitable for once-daily dosing.

This mechanism underlies its efficacy in treating allergic reactions without significant sedation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cetirizine dihydrochloride appears as a white crystalline powder.
  • Solubility: It is highly soluble in water and methanol but less soluble in organic solvents like chloroform.

Chemical Properties

  • Stability: Cetirizine is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The optimal pH for stability lies between 4 and 6.

These properties are critical for formulation development and ensuring effective delivery in pharmaceutical products.

Applications

Scientific Uses

Cetirizine is widely used in clinical settings for:

  • Allergy Relief: Treating symptoms associated with allergic rhinitis (hay fever) and chronic urticaria (hives).
  • Research Applications: Investigating histamine-related pathways in various physiological processes.
  • Pharmaceutical Development: Its structure serves as a template for developing new antihistamines with improved efficacy or reduced side effects.
Introduction to Cetirizine

Historical Development and Evolution of Second-Generation Antihistamines

The development of second-generation antihistamines in the 1980s addressed critical limitations of first-generation agents like diphenhydramine—particularly their sedating anticholinergic effects and short duration of action. First-generation compounds readily cross the blood-brain barrier, occupying >50% of cerebral H₁ receptors and causing significant drowsiness and cognitive impairment [3] [8]. Cetirizine emerged as a structural refinement of the first-generation antihistamine hydroxyzine, modified to reduce lipid solubility and thus limit CNS penetration. FDA-approved in 1995 (prescription) and granted OTC status in 2007, cetirizine represented a therapeutic advance characterized by:

  • Peripheral receptor selectivity: PET studies confirm ≤25% brain H₁ receptor occupancy at standard doses (10 mg), versus >67% for hydroxyzine [3].
  • Extended pharmacodynamic activity: ≥24-hour duration enabling once-daily dosing [3] [9].
  • Reduced anticholinergic burden: >20,000-fold selectivity for H₁ over muscarinic receptors [3].

Table 1: Comparative Properties of Antihistamine Generations

PropertyFirst-GenerationSecond-Generation
Blood-Brain Barrier PenetrationHigh (>50% H₁ occupancy)Low (<25% occupancy at 10 mg)
Dosing Frequency4-6 hours24 hours
Receptor SelectivityLow (H₁, muscarinic, α-adrenergic)High (peripheral H₁)
Representative AgentsDiphenhydramine, HydroxyzineCetirizine, Loratadine

Cetirizine’s Position in the Piperazine Derivative Class

Cetirizine belongs to the piperazine-derived antihistamines, characterized by a piperazine core linked to a diphenylmethyl moiety and a carboxylic acid group. This molecular class exhibits:

  • Enhanced polarity: The carboxylic acid group (pKa 2.9) reduces CNS penetration versus non-polar first-gen analogs [9].
  • Stereoselective activity: Levocetirizine (R-enantiomer) demonstrates 2-fold greater H₁ affinity (Ki=3 nM) than racemic cetirizine (Ki=6 nM), leading to its development as a separate agent [3].
  • Metabolic stability: Minimal hepatic oxidation (non-CYP450 pathways) and predominant renal excretion (70-85%) [1] [9].

Structurally, cetirizine retains hydroxyzine’s core pharmacophore but replaces the terminal hydroxyl with a carboxylate, enhancing water solubility (log P 2.5 vs hydroxyzine’s 3.3) and reducing volume of distribution (0.44 L/kg) [9]. Unlike earlier piperazines like cyclizine (predominantly antiemetic), cetirizine’s modifications optimize it for sustained peripheral H₁ blockade.

Key Milestones in Cetirizine’s Pharmacological Validation

Preclinical Validation

  • Receptor binding studies (1980s): Demonstrated nanomolar H₁ affinity (Ki=6 nM) with >600-fold selectivity over other receptors (muscarinic, serotoninergic, dopaminergic) [3] [9].
  • In vivo efficacy models: Inhibited histamine-induced bronchospasm in guinea pigs and cutaneous wheal/flare responses in humans within 20 minutes post-dose [9].

Clinical Milestones

  • 1983: Patent filed by Johnson & Johnson [3] [6].
  • 1991: First regulatory approval (Canada) for allergic rhinitis and urticaria [6] [9].
  • 1995: FDA approval for seasonal/perennial allergic rhinitis and chronic urticaria [1].
  • 2017: Ophthalmic formulation (0.24%) approved for allergic conjunctivitis, expanding delivery modalities [1] [6].
  • 2025 FDA communication: Formal recognition of pruritus after long-term discontinuation, confirming its pharmacological persistence [3].

Anti-Inflammatory Mechanism Elucidation

Beyond H₁ blockade, cetirizine exhibits immunomodulatory properties validated in human studies:

  • Eosinophil chemotaxis inhibition: Reduced recruitment in skin chambers (40% reduction vs placebo; p<0.01) [1].
  • VCAM-1 suppression: Downregulated vascular adhesion molecule expression in atopic dermatitis patients (20 mg dose) [3].
  • Cytokine modulation: Inhibited IL-8, LTB₄, and ICAM-1 release from nasal epithelial cells [3] [9].

Table 2: Regulatory and Patent Milestones for Cetirizine

YearMilestoneJurisdiction/Scope
1983Initial patent filingGlobal [3] [6]
1991First approval for allergic rhinitis/urticariaCanada [6] [9]
1995FDA approval for chronic urticariaUnited States [1]
1998Approval for anaphylaxis (adjunct)China [6]
2017Ophthalmic formulation approvalUnited States [6]

Table 3: Anti-Inflammatory Mechanisms of Cetirizine

MechanismBiological EffectClinical Relevance
Eosinophil migration inhibitionReduced tissue infiltrationLowered inflammation in rhinitis [1]
LTB₄ reductionDecreased neutrophil chemotaxisAttenuated late-phase allergy [3]
VCAM-1 suppressionImpaired leukocyte endothelial adhesionImproved atopic dermatitis [3]
NF-κB pathway inhibitionDownregulated pro-inflammatory cytokinesBroader immunomodulation [9]

These properties establish cetirizine as a multifunctional anti-allergic agent whose benefits extend beyond symptomatic histamine blockade to modifying underlying inflammatory cascades. Its continued clinical utilization and formulation innovations reflect three decades of validated pharmacology [1] [3] [9].

Properties

CAS Number

83881-51-0

Product Name

Cetirizine

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)

InChI Key

ZKLPARSLTMPFCP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

101 mg/L
In water, 6.96X10+4 mg/L at 25 °C (est)

Synonyms

(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic Acid
Alerlisin
Cetalerg
Ceterifug
Ceti TAD
Ceti-Puren
Cetiderm
Cetidura
Cetil von ct
CetiLich
Cetirigamma
Cetirizin AL
Cetirizin AZU
Cetirizin Basics
Cetirizine
Cetirizine Dihydrochloride
Cetirlan
Dihydrochloride, Cetirizine
P 071
P-071
P071
Reactine
Virlix
Voltric
Zetir
Zirtek
Zyrtec

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.